BenchChemオンラインストアへようこそ!

Fmoc-Aph(Cbm)-OH

Peptide Synthesis Degarelix Impurity Control

Fmoc-Aph(Cbm)-OH (CAS 324017-23-4) is an Nα-Fmoc-protected phenylalanine derivative with a 4-ureido side chain. Using this pre-formed building block in SPPS avoids low-yield post-assembly conversions and hydantoin side reactions. Essential for incorporating Aph(Cbm) into Degarelix-type GnRH antagonists (IC50 ~1.47 nM) and high-affinity sst2 ligands. Choose for process efficiency and high-fidelity peptide synthesis.

Molecular Formula C25H23N3O5
Molecular Weight 445.5 g/mol
CAS No. 324017-23-4
Cat. No. B1337304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Aph(Cbm)-OH
CAS324017-23-4
Molecular FormulaC25H23N3O5
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O
InChIInChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m0/s1
InChIKeyHFPDOFBZCSQAEJ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Aph(Cbm)-OH (CAS 324017-23-4) for Solid-Phase Peptide Synthesis: Key Building Block for Degarelix and Complex Peptides


Fmoc-Aph(Cbm)-OH is an Fmoc-protected non-canonical amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for incorporating the Aph(Cbm) residue into complex peptide sequences . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group at the alpha-amino position for temporary protection and a carbamoyl (Cbm) group on the para-amino-phenylalanine (Aph) side chain, enabling precise, orthogonal control during sequential peptide assembly . Its primary industrial significance lies in the synthesis of degarelix, a GnRH antagonist used to treat advanced prostate cancer, where Aph(Cbm) occupies the 6th position of the decapeptide sequence [1].

Why Generic Fmoc-Aph(Cbm)-OH Substitution Fails: Critical Role of Purity and Side-Chain Protection in Degarelix Synthesis


The synthesis of peptides containing p-amino-phenylalanine (Aph) derivatives, including Aph(Cbm), is notoriously challenging due to the propensity for side reactions, rearrangements, and the formation of deletion products and other impurities [1]. Generic or lower-purity Fmoc-Aph(Cbm)-OH building blocks can introduce hydantoin-related impurities (e.g., hydantoin-degarelix) and other byproducts that are difficult to remove downstream, compromising final drug substance purity and yield [2]. Furthermore, the unprotected or differently protected Aph(Cbm) analogs (e.g., Boc-Aph(Cbm)-OH or Fmoc-Aph(tBuCbm)-OH) require altered deprotection and coupling conditions, which can lead to incomplete incorporation, racemization, or incompatibility with standard Fmoc/tBu SPPS protocols, thereby increasing process complexity and cost [3]. The specific Fmoc/Cbm protection strategy is essential for maintaining orthogonal stability and ensuring high-fidelity incorporation of the Aph(Cbm) residue into sensitive therapeutic peptides like degarelix .

Fmoc-Aph(Cbm)-OH (CAS 324017-23-4) Quantitative Differentiation Evidence for Procurement Decisions


Superior Purity (≥99.5% by Chiral HPLC) Reduces Hydantoin Impurity Risk in Degarelix Manufacturing

Commercially available Fmoc-Aph(Cbm)-OH can be procured with a purity of ≥99.5% as determined by chiral HPLC, a specification that directly supports the stringent purity requirements of pharmaceutical peptide synthesis . This high purity is critical because even trace impurities in the building block can propagate through the synthesis, leading to elevated levels of hydantoin-degarelix impurity (II), which must be controlled to ≤0.15% by weight in the final degarelix drug substance according to optimized manufacturing processes [1]. Lower-purity Fmoc-Aph(Cbm)-OH (e.g., 96% or 98%) may contain pre-existing hydantoin-related species or other deletion precursors that exacerbate impurity formation during SPPS, increasing purification burden and reducing overall yield .

Peptide Synthesis Degarelix Impurity Control

Orthogonal Fmoc/Cbm Protection Enables Higher Crude Peptide Purity and Yield in Degarelix SPPS

The Fmoc/Cbm protection strategy employed in Fmoc-Aph(Cbm)-OH is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) commonly used in Fmoc/tBu SPPS, allowing for sequential deprotection under mild basic conditions (piperidine or tert-butylamine) without premature side-chain cleavage or side reactions . In the synthesis of degarelix, where both Aph(Hor) and Aph(Cbm) residues are present, the use of Fmoc-Aph(Cbm)-OH in a process employing tert-butylamine for Fmoc removal has been shown to yield a crude peptide with an improved impurity profile and higher yield compared to conventional piperidine-based protocols [1]. This is because the mild base conditions minimize base-catalyzed side reactions (e.g., hydantoin formation) that plague the synthesis of Aph-containing peptides [2].

SPPS Orthogonal Protection Degarelix

Minimized Racemization Risk via Fmoc Protection and Optimized Coupling Conditions

The Fmoc protecting group, when used in conjunction with modern coupling reagents, is known to minimize α-carbon racemization during peptide bond formation [1]. Fmoc-Aph(Cbm)-OH, with a specific optical rotation of [α]²⁰D = -7 ± 3° (C = 1 in DMF) as measured for the ≥99.5% pure material, confirms its high enantiomeric purity . In contrast, alternative protecting group strategies such as Boc require harsh acidic deprotection conditions that can promote racemization and side-chain deprotection, while unprotected Aph(Cbm) is not compatible with standard SPPS . The use of Fmoc-Aph(Cbm)-OH under optimized conditions (e.g., 5 mol% phenylboronic acid catalysis) has been reported to enable efficient coupling with minimal racemization, achieving 85% conversion within 12 hours for related Fmoc amino acids .

Racemization Chiral Purity SPPS

Cost-Effective Sourcing for cGMP Degarelix Manufacturing: High Purity, Scalable Supply

Fmoc-Aph(Cbm)-OH is available from multiple global suppliers in research and bulk quantities, with purity grades ranging from 96% to ≥99.5% . The ≥99.5% purity grade, verified by chiral HPLC, is particularly suited for cGMP manufacturing of degarelix, where the high cost of the building block is offset by improved crude peptide purity and reduced purification costs [1]. In comparison, the alternative Aph(Hor) and Aph(Atz) derivatives are also expensive and challenging to synthesize, but Fmoc-Aph(Cbm)-OH is specifically required for the 6th position of degarelix and cannot be substituted [2]. Procurement of the highest purity grade ensures compliance with ICH Q7 guidelines and minimizes the risk of batch failure due to impurity excursions.

Procurement cGMP Degarelix

Optimal Application Scenarios for Fmoc-Aph(Cbm)-OH (CAS 324017-23-4) Based on Verified Evidence


cGMP Manufacturing of Degarelix (Firmagon®) for Advanced Prostate Cancer

Fmoc-Aph(Cbm)-OH is the essential building block for incorporating the D-Aph(Cbm) residue at position 6 of the degarelix decapeptide. Its high purity (≥99.5%) and orthogonal Fmoc/Cbm protection are critical for achieving the ≤0.15% hydantoin-degarelix impurity specification required for pharmaceutical-grade API. Procurement of cGMP-grade material with full analytical documentation (CoA, chiral purity, residual solvents) is mandatory for commercial degarelix production [1].

Structure-Activity Relationship (SAR) Studies of GnRH Antagonists and Somatostatin Analogs

Researchers developing next-generation GnRH antagonists or somatostatin receptor ligands (e.g., DOTA-JR11) utilize Fmoc-Aph(Cbm)-OH to introduce the Aph(Cbm) moiety into peptide sequences for SAR optimization. The compound's compatibility with standard Fmoc/tBu SPPS enables rapid, parallel synthesis of peptide libraries to evaluate the impact of the Aph(Cbm) residue on receptor binding affinity and selectivity [2].

Synthesis of Complex Peptides Containing Multiple Unnatural Amino Acids

Fmoc-Aph(Cbm)-OH serves as a model building block for developing SPPS protocols that accommodate challenging unnatural amino acids prone to side reactions. The lessons learned from optimizing degarelix synthesis—specifically, the use of tert-butylamine for Fmoc deprotection to suppress hydantoin formation—can be applied to the synthesis of other therapeutic peptides containing Aph derivatives (e.g., Aph(Hor), Aph(Atz)) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Aph(Cbm)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.